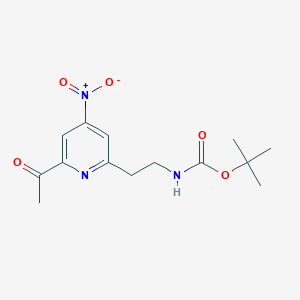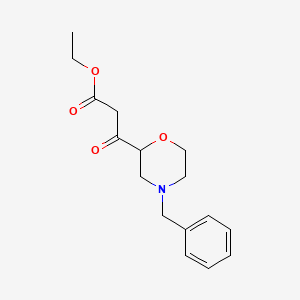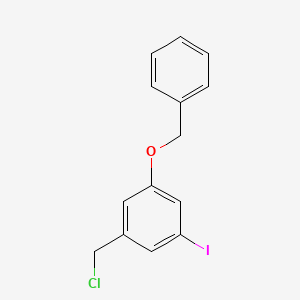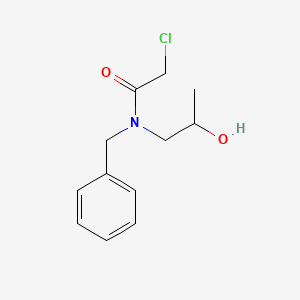
Tert-butyl 2-(6-acetyl-4-nitropyridin-2-YL)ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(6-acetyl-4-nitropyridin-2-YL)ethylcarbamate is a chemical compound with the molecular formula C14H19N3O5 and a molecular weight of 309.32 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, an acetyl group, and a nitropyridine moiety. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of Tert-butyl 2-(6-acetyl-4-nitropyridin-2-YL)ethylcarbamate involves several steps. One common method includes the reaction of 2-(6-acetyl-4-nitropyridin-2-yl)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up with appropriate adjustments to reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Tert-butyl 2-(6-acetyl-4-nitropyridin-2-YL)ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(6-acetyl-4-nitropyridin-2-YL)ethylcarbamate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Tert-butyl 2-(6-acetyl-4-nitropyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl group can also participate in acetylation reactions, modifying the activity of proteins and other biomolecules .
Comparación Con Compuestos Similares
Tert-butyl 2-(6-acetyl-4-nitropyridin-2-YL)ethylcarbamate can be compared with similar compounds such as:
Tert-butyl (6-acetyl-4-nitropyridin-2-YL)methylcarbamate: This compound has a similar structure but with a methyl group instead of an ethyl group.
Tert-butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate: This compound contains a piperazine ring instead of an ethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H19N3O5 |
|---|---|
Peso molecular |
309.32 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(6-acetyl-4-nitropyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H19N3O5/c1-9(18)12-8-11(17(20)21)7-10(16-12)5-6-15-13(19)22-14(2,3)4/h7-8H,5-6H2,1-4H3,(H,15,19) |
Clave InChI |
BJEJWAMPMJDQIF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=N1)CCNC(=O)OC(C)(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14849195.png)
![(2-[(2-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14849207.png)



![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B14849230.png)


![6-(Tert-butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine-3-boronic acid pinacol ester](/img/structure/B14849246.png)

![9-Methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14849259.png)
![2-[2-Chloro-3-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14849260.png)


